4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[3-(2-phenylindol-1-yl)propanoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-15-23(13-11-22-20)21(26)10-12-24-18-9-5-4-8-17(18)14-19(24)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROBEWPKKDTFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring . The piperazine ring can be introduced through a nucleophilic substitution reaction with an appropriate halide . The final step involves the coupling of the indole and piperazine moieties through an amide bond formation, often mediated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the Fischer indole synthesis and the development of more efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the piperazinone ring can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one exhibit potential as modulators of neurotransmitter systems, particularly serotonin and norepinephrine pathways. These pathways are crucial for treating conditions such as:
- Major Depressive Disorder (MDD) : The compound may enhance serotonin activity, which is beneficial for alleviating depressive symptoms .
- Anxiety Disorders : By modulating neurotransmitter levels, it could help in reducing anxiety symptoms .
Anticancer Activity
Indole derivatives are known for their anticancer properties. The structural characteristics of this compound suggest potential activity against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antidepressant Efficacy
A study involving a series of piperazine derivatives, including compounds structurally related to this compound, demonstrated significant antidepressant-like effects in animal models. The efficacy was attributed to enhanced serotonergic and noradrenergic transmission .
Case Study 2: Anticancer Properties
In vitro studies have shown that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis. The specific compound's ability to interact with cellular pathways involved in cancer proliferation suggests a promising avenue for further research in cancer therapeutics .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Efficacy |
|---|---|---|---|
| Compound A | Indole-based | Antidepressant | High |
| Compound B | Piperazine derivative | Anticancer | Moderate |
| Compound C | Similar piperazine structure | Anti-anxiety | High |
Mechanism of Action
The mechanism of action of 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Key Observations :
- Piperazine vs.
- Propanoyl Linker: The propanoyl spacer provides conformational flexibility absent in ethanone-linked analogs (e.g., ’s compound), possibly influencing pharmacokinetics .
Biological Activity
4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Research indicates that compounds with piperazine and indole structures often exhibit interactions with various biological targets, including:
- Serotonin Receptors : Indole derivatives are known to modulate serotonin receptors, influencing mood and anxiety.
- P2X3 Receptors : Some piperazine derivatives act as modulators of P2X3 receptors, which are implicated in pain pathways .
Antitumor Activity
Several studies have evaluated the antitumor potential of similar compounds. For instance, derivatives with piperazine structures showed significant cytotoxicity against various cancer cell lines. A study demonstrated that certain phenylpiperazine derivatives had enhanced cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Antibacterial and Antifungal Activity
Compounds similar to this compound have exhibited notable antibacterial properties. For example, a series of piperazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer efficacy of phenylpiperazine derivatives, it was found that these compounds could significantly inhibit tumor growth in vitro and in vivo models. The mechanism involved apoptosis induction through mitochondrial pathways .
- Antibacterial Testing : A recent study on various piperazine derivatives revealed that modifications at the indole position enhanced antibacterial activity, particularly against resistant strains. The minimum inhibitory concentrations (MICs) were recorded at low micromolar ranges .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to synthesize 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one, and how is purity validated?
- Methodology : The compound is synthesized via amide coupling reactions, often using substituted piperazine derivatives and indole-containing precursors. For example, analogous compounds (e.g., 3-{1-[4-(2-methoxyphenyl)piperazinyl]}-2-phenylpropanamides) are prepared by refluxing reactants in toluene with triethylamine as a catalyst, followed by purification via recrystallization .
- Purity Validation : Elemental analysis (CHN) is critical, with calculated vs. experimental percentages (e.g., C: 60.2% found vs. 60.1% required) confirming stoichiometric integrity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) further validate structural fidelity.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy : H/C NMR and IR spectroscopy identify functional groups (e.g., indole NH stretches, carbonyl peaks). Mass spectrometry confirms molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D structure, with parameters such as space group (e.g., ), unit cell dimensions (e.g., Å, Å), and hydrogen bonding networks .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Full-body lab coats, nitrile gloves, and safety goggles. Use P95 respirators for aerosolized particles .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Stability data indicate no decomposition under inert atmospheres .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in piperazinone derivatives?
- Approach : SCXRD provides bond lengths, angles, and torsion angles. For instance, triclinic crystal systems () with , clarify stereochemistry and confirm eclipsed vs. staggered conformations in related frameworks . Refinement parameters (e.g., ) ensure accuracy .
Q. How should discrepancies in elemental analysis results be addressed during compound validation?
- Troubleshooting : Minor deviations (e.g., 0.1% difference in carbon content) may arise from hygroscopicity or solvent retention. Dry samples under vacuum (40°C, 24 hrs) and repeat analysis. Cross-validate with combustion analysis or X-ray fluorescence (XRF) .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Method : Modify substituents on the indole or piperazine moieties. For example, introducing electron-withdrawing groups (e.g., fluorine) on phenyl rings enhances receptor binding affinity, as seen in fluorophenylpiperazine analogs . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like 5-HT receptors .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Optimization : Vary solvents (e.g., DMF vs. toluene), catalysts (e.g., HATU vs. EDCI), and temperatures. For example, refluxing in toluene at 110°C for 12 hours increased yields by 15% in analogous syntheses . Microwave-assisted synthesis reduces reaction time by 60% .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Protocols : Conduct accelerated stability studies (40°C/75% RH, 6 months) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and plasma stability assays (37°C, 24 hrs) evaluate degradation pathways .
Notes
- Methodological rigor ensures reproducibility; cross-reference analytical techniques (e.g., SCXRD + NMR) for robust validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
